2-Chlor-3,5-dimethylpyridin

Übersicht

Beschreibung

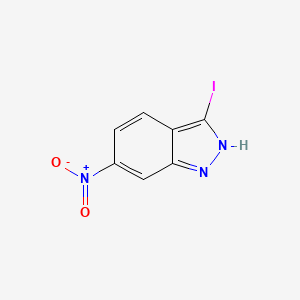

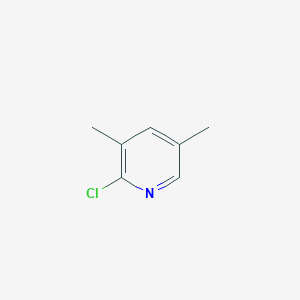

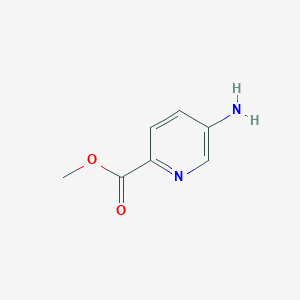

2-Chloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It has a molecular weight of 141.6 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Chloro-3,5-dimethylpyridine is1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 . The InChI key is FGUVEKFEQISNDB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

2-Chloro-3,5-dimethylpyridine is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthese von Lansoprazol-ähnlichen Vorläufern

Diese Verbindung wird auch zur Synthese von Vorläufern für Medikamente wie Lansoprazol verwendet. Es beinhaltet Reaktionen mit anderen Chemikalien, um Verbindungen mit einer Methylthio-Gruppierung zu erzeugen, die in der pharmazeutischen Herstellung von Bedeutung ist .

Durchfluss-Synthese in der Chemie

Im Bereich der grünen Chemie wird 2-Chlor-3,5-dimethylpyridin in der Durchfluss-Synthese zur Herstellung von α-methylierten Pyridinen verwendet. Diese Methode ist im Vergleich zu herkömmlichen Batch-Reaktionsprotokollen umweltfreundlicher und effizienter .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

2-Chloro-3,5-dimethylpyridine is primarily used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used as an intermediate in the synthesis of the drug Omeprazole .

Mode of Action

It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

It is known that the suzuki–miyaura (sm) cross-coupling reaction, in which this compound is used, is generally environmentally benign .

Biochemische Analyse

Biochemical Properties

2-Chloro-3,5-dimethylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2-Chloro-3,5-dimethylpyridine to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of 2-Chloro-3,5-dimethylpyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression, leading to changes in cellular metabolism and function. For example, exposure to 2-Chloro-3,5-dimethylpyridine can result in the upregulation of stress response genes, which helps cells cope with adverse conditions .

Molecular Mechanism

At the molecular level, 2-Chloro-3,5-dimethylpyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, 2-Chloro-3,5-dimethylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-3,5-dimethylpyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-3,5-dimethylpyridine remains stable under specific conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Chloro-3,5-dimethylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of 2-Chloro-3,5-dimethylpyridine can be toxic, leading to adverse effects such as liver damage and oxidative stress .

Metabolic Pathways

2-Chloro-3,5-dimethylpyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects .

Transport and Distribution

Within cells and tissues, 2-Chloro-3,5-dimethylpyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, 2-Chloro-3,5-dimethylpyridine may accumulate in the liver, where it exerts its metabolic effects .

Subcellular Localization

The subcellular localization of 2-Chloro-3,5-dimethylpyridine is an important factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall function. For instance, 2-Chloro-3,5-dimethylpyridine may localize to the mitochondria, where it influences cellular energy metabolism .

Eigenschaften

IUPAC Name |

2-chloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUVEKFEQISNDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500792 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72093-12-0 | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)

![3-[(Pyridin-4-yl)amino]propan-1-ol](/img/structure/B1314045.png)

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)